

Key features and benefits of using Me-Tet-PEG3-NH2

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An In-depth Technical Guide to **Me-Tet-PEG3-NH2**: Core Features and Benefits for Advanced Bioconjugation

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a bioconjugate's success. **Me-Tet-PEG3-NH2** is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its core features, benefits, and detailed methodologies for its application.

Core Features of Me-Tet-PEG3-NH2

Me-Tet-PEG3-NH2, also known as Methyltetrazine-PEG3-amine, incorporates three key components: a methyltetrazine moiety, a three-unit polyethylene glycol (PEG3) spacer, and a primary amine group.[1][2] This architecture enables a modular and efficient two-step conjugation strategy.

Methyltetrazine Group: This functional group is the cornerstone of its utility in "click chemistry." It participates in an exceptionally fast and highly specific inverse-electrondemand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a transcyclooctene (TCO).[3][4] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a catalyst.[5] The methyl group on the tetrazine ring enhances its stability.[2]



- Primary Amine (NH2) Group: This provides a versatile handle for conjugation to a variety of molecules, most commonly those containing carboxylic acid groups, through the formation of a stable amide bond.[1]
- PEG3 Spacer: The short, hydrophilic polyethylene glycol chain enhances the water solubility
 of the linker and the resulting conjugate. This is particularly advantageous when working with
 hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic
 properties of the final bioconjugate.[6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Me-Tet-PEG3-NH2** is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C19H28N6O4	[1]
Molecular Weight	404.5 g/mol	[1]
CAS Number	2141976-28-3	[1]
Purity	Typically >95%	N/A
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C, desiccated	[1]

Key Benefits in Drug Development

The unique structure of **Me-Tet-PEG3-NH2** offers several advantages in the context of drug development, especially for ADCs:

- Enhanced Solubility and Stability: The PEG3 linker improves the solubility of hydrophobic payloads and the overall ADC, reducing the risk of aggregation.[8][9] The methyltetrazine moiety offers greater stability compared to some other tetrazine derivatives.[10]
- Improved Pharmacokinetics: PEGylation is known to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic volume, which can lead to a longer plasma



half-life and increased accumulation in target tissues.[11][7]

- High Reaction Specificity and Speed: The iEDDA reaction between methyltetrazine and TCO is bioorthogonal, meaning it does not interfere with biological functional groups.[5] This reaction is also one of the fastest bioorthogonal reactions known, with high second-order rate constants, allowing for efficient conjugation at low concentrations.[5][12][13]
- Modular and Controlled Synthesis: The dual-functional nature of the linker allows for a
 controlled, two-step conjugation process. The payload can first be attached to the amine
 group, followed by the "click" reaction of the tetrazine to a TCO-modified antibody. This
 modularity provides precise control over the final ADC structure.[10][14]

Quantitative Data

The efficiency of the key reactions involving **Me-Tet-PEG3-NH2** is critical for successful bioconjugation. The following tables summarize typical quantitative data for the constituent chemistries.

Table 1: Typical Reaction Parameters for Amine-Carboxylic Acid and Methyltetrazine-TCO Conjugations

Parameter	Amine-Carboxylic Acid Coupling (EDC/NHS)	Methyltetrazine- TCO Ligation (iEDDA)	Reference(s)
pH Range	4.5 - 7.2	6.0 - 9.0	[15]
Reaction Temperature	4°C to Room Temperature	Room Temperature to 37°C	[15]
Reaction Time	1 - 4 hours	< 1 hour	[14]
Catalyst Required	No (but uses activating agents like EDC/NHS)	No	[5]

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions



Tetrazine Derivative	TCO Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ S ⁻¹)	Conditions	Reference(s)
3,6-di-(2-pyridyl)- s-tetrazine	TCO	~2,000	Organic/Aqueous Solvents	[4][16]
3,6-dipyridyl-s- tetrazine	s-TCO	$(3,300 \pm 40) \times 10^3$	Aqueous Media	[5]
3,6-dipyridyl-s- tetrazine	a-TCO	$(150 \pm 8) \times 10^3$	Aqueous Media	[5]

Note: The reaction kinetics are highly dependent on the specific structures of both the tetrazine and TCO derivatives, as well as the reaction conditions.

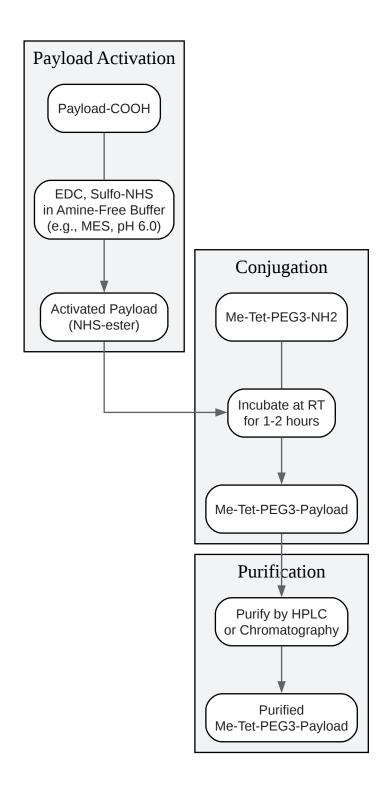
Experimental Protocols

The following is a representative two-part protocol for the synthesis of an ADC using **Me-Tet-PEG3-NH2**. This involves the initial conjugation of a payload to the linker, followed by the reaction with a TCO-modified antibody.

Part 1: Conjugation of a Carboxylic Acid-Containing Payload to Me-Tet-PEG3-NH2

This protocol describes the activation of a carboxylic acid on a payload molecule and its subsequent conjugation to the primary amine of **Me-Tet-PEG3-NH2**.





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Workflow for payload conjugation to **Me-Tet-PEG3-NH2**.

Materials:



- Payload with a carboxylic acid group
- Me-Tet-PEG3-NH2
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction solvent (e.g., DMSO or DMF)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., HPLC)

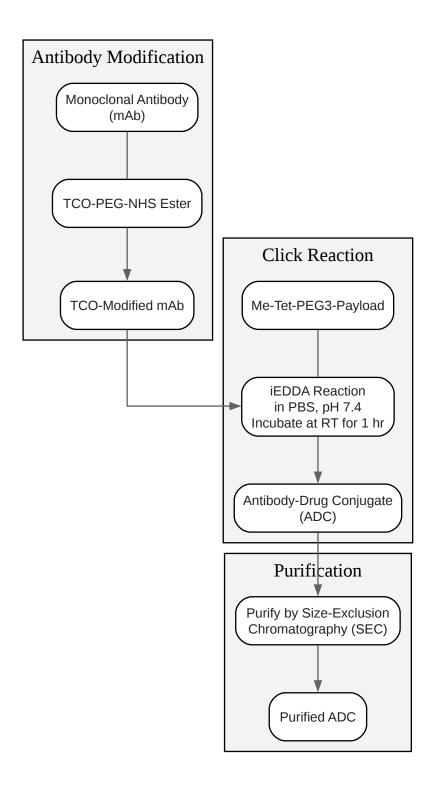
Procedure:

- Reagent Preparation: Prepare stock solutions of the payload, Me-Tet-PEG3-NH2, EDC, and Sulfo-NHS in a suitable solvent (e.g., DMSO).
- Payload Activation: In an amine-free buffer, dissolve the payload. Add a 5-10 fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.
- Conjugation: Add a 1.5 to 2-fold molar excess of **Me-Tet-PEG3-NH2** to the activated payload solution. Allow the reaction to proceed for 1-2 hours at room temperature.
- Quenching (Optional): The reaction can be quenched by adding a quenching solution to consume any unreacted NHS-ester.
- Purification: Purify the resulting Me-Tet-PEG3-Payload conjugate using reverse-phase HPLC or another suitable chromatographic method.

Part 2: Conjugation of Me-Tet-PEG3-Payload to a TCO-Modified Antibody



This protocol describes the iEDDA click reaction between the tetrazine-functionalized payload and a TCO-modified antibody.



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Workflow for ADC synthesis via iEDDA click chemistry.



Materials:

- TCO-modified antibody (prepared by reacting an antibody with a TCO-NHS ester or other TCO-functionalizing reagent)
- Purified Me-Tet-PEG3-Payload
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., Size-Exclusion Chromatography SEC)

Procedure:

- Reagent Preparation: Prepare a solution of the TCO-modified antibody in the reaction buffer.
 Prepare a stock solution of the Me-Tet-PEG3-Payload in a solvent compatible with the reaction buffer (e.g., DMSO).
- Conjugation Reaction: Add a 2-5 molar excess of the Me-Tet-PEG3-Payload solution to the TCO-modified antibody solution. The final concentration of the organic solvent should ideally be kept below 10%.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature. The reaction is typically very fast.
- Purification: Remove the excess, unreacted Me-Tet-PEG3-Payload and any byproducts by purifying the conjugate using SEC.
- Characterization: The final ADC can be characterized by methods such as SDS-PAGE
 (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to
 determine the drug-to-antibody ratio (DAR).

Conclusion

Me-Tet-PEG3-NH2 is a versatile and powerful tool for researchers in drug development and chemical biology. Its combination of a stable, reactive methyltetrazine group, a beneficial PEG3 spacer, and a versatile amine handle allows for the controlled and efficient synthesis of complex bioconjugates. The exceptionally fast and specific nature of the TCO-tetrazine click reaction makes this linker particularly well-suited for the development of next-generation



targeted therapeutics like ADCs, where precise control over the structure and stoichiometry is paramount for optimizing efficacy and safety.

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